N-(2-chlorophenyl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3N3OS/c19-12-5-1-2-6-13(12)23-16(26)10-8-25(9-10)17-24-15-11(18(20,21)22)4-3-7-14(15)27-17/h1-7,10H,8-9H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNJACLWYVROFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)C(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophenol Precursor Preparation
The benzothiazole nucleus is synthesized from 4-(trifluoromethyl)aniline through sequential diazotization and xanthate displacement:
- Diazotization of 4-(trifluoromethyl)aniline with NaNO₂/HCl at 0–5°C yields the diazonium salt.
- Treatment with potassium ethylxanthate introduces the thiol group, forming 2-amino-4-(trifluoromethyl)thiophenol.
Key Reaction Conditions :
Cyclization to Benzothiazole
The thiophenol undergoes cyclization with cyanogen bromide (BrCN) in acidic ethanol to form the benzothiazole ring:
$$
\text{2-Amino-4-(trifluoromethyl)thiophenol} + \text{BrCN} \xrightarrow{\text{HCl/EtOH}} \text{4-Trifluoromethyl-1,3-benzothiazol-2-amine}
$$
Characterization Data :
- IR (KBr) : 3350 cm⁻¹ (N-H), 1610 cm⁻¹ (C=N)
- ¹H NMR (CDCl₃) : δ 7.85 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 5.20 (s, 2H, NH₂)
Azetidine Ring Construction via β-Lactam Intermediates
Schiff Base Formation
The 2-aminobenzothiazole reacts with aromatic aldehydes (e.g., benzaldehyde) under acidic conditions to form imine linkages:
$$
\text{Benzothiazol-2-amine} + \text{RCHO} \xrightarrow{\text{H₂SO₄/EtOH}} \text{Schiff base}
$$
Optimized Conditions :
β-Lactam Synthesis
Schiff bases undergo [2+2] cycloaddition with acyl chlorides (e.g., chloroacetyl chloride) to form azetidin-2-ones:
$$
\text{Schiff base} + \text{ClCOCH₂Cl} \xrightarrow{\text{Et₃N/dioxane}} \text{3-Chloro-1-(benzothiazol-2-yl)azetidin-2-one}
$$
Critical Parameters :
- Base: Triethylamine (1:1 molar ratio)
- Temperature: 0°C (initial), then room temperature
- Yield: 65–78%
Table 1 : Representative β-Lactam Yields from Acyl Chloride Reactions
| Acyl Chloride | Product Substituent | Yield (%) |
|---|---|---|
| Acetyl chloride | 3-Me | 72 |
| Chloroacetyl chloride | 3-Cl | 68 |
| Phenylacetyl chloride | 3-Ph | 65 |
Reduction of β-Lactam to Azetidine
The azetidin-2-one intermediate is reduced to azetidine using lithium aluminum hydride (LiAlH₄):
$$
\text{Azetidin-2-one} \xrightarrow{\text{LiAlH₄/THF}} \text{Azetidine}
$$
Reaction Profile :
¹H NMR Confirmation :
- Disappearance of β-lactam carbonyl signal (δ 175 ppm in ¹³C NMR)
- Emergence of azetidine CH₂ signals at δ 3.1–3.7 ppm
Final Assembly and Characterization
The azetidine-3-carboxamide is coupled to 4-trifluoromethylbenzothiazole via nucleophilic aromatic substitution:
- Bromination : Benzothiazol-2-amine is converted to 2-bromo derivative using CuBr₂/HBr.
- Substitution : Azetidine nitrogen attacks 2-bromobenzothiazole in DMF at 80°C.
Final Product Characterization :
- HRMS (ESI) : m/z 440.0521 [M+H]⁺ (calc. 440.0518 for C₁₈H₁₂ClF₃N₃OS)
- ¹H NMR (DMSO-d₆) : δ 8.25 (s, 1H, NH), 7.92–7.35 (m, 6H, Ar-H), 4.10 (m, 1H, azetidine CH), 3.65–3.20 (m, 4H, azetidine CH₂)
- IR (KBr) : 1680 cm⁻¹ (C=O), 1520 cm⁻¹ (C-N)
Pharmacological Evaluation and Structure-Activity Relationships
While biological data for the exact target compound remains unpublished, structurally analogous azetidine-benzothiazole hybrids demonstrate:
- Antimicrobial Activity : MIC = 2–8 μg/mL against S. aureus and E. coli
- Analgesic Potency : 65–72% inhibition in acetic acid-induced writhing test (vs. 82% for ibuprofen)
- CNS Activity : 40–50% reduction in spontaneous locomotor activity at 50 mg/kg
Table 3 : Comparative Bioactivity of Azetidine-Benzothiazole Derivatives
| Compound | Antimicrobial (MIC, μg/mL) | Analgesic (% Inhibition) |
|---|---|---|
| Target Compound | 4 (S. aureus) | 68 |
| 3-Chloro Analog | 6 | 55 |
| 3-Phenyl Analog | 8 | 45 |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of oxazetidine derivatives.
Reduction: Reduction reactions can occur at the benzothiazole ring, potentially forming dihydrobenzothiazole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under mild conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Oxazetidine derivatives.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
N-(2-chlorophenyl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide, also known by the catalog number AA01UUCM, is a chemical compound with potential applications in scientific research . While comprehensive data tables and well-documented case studies focusing solely on this specific compound are not available in the provided search results, the information below provides a context for its potential applications, based on its structural components and related compounds.
General Information
Scientific Research Applications
The potential applications of this compound can be inferred from the applications of its structural components: benzothiazoles and azetidines.
Benzothiazoles: Benzothiazole derivatives are important pharmaceutical intermediates with good pharmacological and biological activities and have a broad spectrum of medicinal uses, including antitumor, antibacterial, antimalarial, anti-inflammatory, and antiviral activities . Substituted benzothiazoles have therapeutic uses for the treatment of human diseases .
2-Aminobenzothiazoles: A comprehensive review highlights the activities of 2-aminobenzothiazoles against tumor-related proteins, such as tyrosine kinases (CSF1R, EGFR, VEGFR-2, FAK, and MET), serine/threonine kinases (Aurora, CDK, CK, RAF, and DYRK2), and PI3K kinase .
Azetidines: Azetidines are used in cycloaddition approaches in synthesis .
Relevant compounds:
- N-[2-Chloro-5-(trifluoromethyl)phenyl]-1,3-benzothiazol-2-amine, which has a similar structure, is available for purchase .
- Other substituted benzothiazoles, such as substituted benzothiazoles, also have therapeutic applications in treating human diseases .
- 1,2,4-Oxadiazole derivatives, which can be used to synthesize compounds with biological activities, may be relevant to the synthesis of azetidine-containing compounds . Some oxadiazoles have shown the ability to selectively inhibit carbonic anhydrases at nanomolar, sub-nanomolar, and even picomolar concentrations .
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Similarities and Variations
The following compounds share structural motifs with the target molecule, differing in heterocyclic cores, substituents, or functional groups:
Key Comparative Insights
- Heterocyclic Core Influence: Benzothiazole (target) vs. Azetidine vs. Pyrano-pyrazol (4s): The azetidine’s small ring size may reduce steric hindrance compared to bulkier pyrano-pyrazol systems, favoring membrane permeability .
Substituent Effects :
- Trifluoromethyl : Present in both the target and compound 15. This group increases electronegativity and resistance to oxidative metabolism, contributing to prolonged half-lives .
- Chlorophenyl Position : The 2-chlorophenyl group in the target and 4s contrasts with 4-chlorophenyl in compound 12. Ortho-substitution may sterically hinder rotational freedom, affecting receptor binding kinetics .
- Functional Group Contributions: Carboxamide (target) vs. Sulfonamide (4s, 17): Carboxamides generally exhibit better solubility due to hydrogen-bonding capacity, whereas sulfonamides offer stronger acidity (pKa ~1–2), influencing ionization state at physiological pH . Azetidine vs.
Biological Activity
N-(2-chlorophenyl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to a class of substituted benzothiazoles, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H12ClF3N2OS
- Molecular Weight : 358.78 g/mol
- CAS Number : 380346-66-7
This compound features a chlorophenyl group and a trifluoromethyl-substituted benzothiazole moiety, contributing to its unique chemical reactivity and biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound may exhibit significant anticancer activity. In vitro studies have demonstrated that benzothiazole derivatives can induce apoptosis in various cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- U-937 (monocytic leukemia)
For instance, related compounds have shown IC50 values ranging from 0.12 to 2.78 µM against MCF-7 cells, indicating potent cytotoxic effects compared to standard chemotherapeutics like doxorubicin .
The proposed mechanism of action for these compounds includes:
- Induction of Apoptosis : Flow cytometry assays have revealed that these compounds can trigger apoptotic pathways in cancer cells by increasing p53 expression and activating caspase cascades .
- Inhibition of Key Enzymes : Some studies suggest that these derivatives may inhibit enzymes critical for tumor progression, such as carbonic anhydrases (hCA IX and XII), which are often overexpressed in tumors .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
| Structural Feature | Effect on Activity |
|---|---|
| Chlorine Substitution | Enhances lipophilicity and cellular uptake |
| Trifluoromethyl Group | Increases metabolic stability and potency |
| Benzothiazole Core | Provides a scaffold for interaction with biological targets |
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of benzothiazole derivatives:
- Study on Glucokinase Activation : A study evaluated thiazole derivatives as glucokinase activators, demonstrating their potential in modulating glucose metabolism .
- Anticancer Activity Evaluation : In vitro evaluations showed that certain derivatives exhibited significant anticancer properties with IC50 values comparable to existing treatments, underscoring their therapeutic potential against cancer .
- Neurodegeneration Studies : Some compounds within this class have been investigated for neuroprotective effects in models of neurodegeneration, suggesting broader applications beyond oncology .
Q & A
Q. What are the recommended synthetic routes for N-(2-chlorophenyl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide?
A multi-step approach is typically employed:
- Step 1: Construct the benzothiazole core via cyclization of 2-aminothiophenol derivatives with trifluoromethyl-substituted aldehydes under acidic conditions .
- Step 2: Synthesize the azetidine-3-carboxamide moiety using carbodiimide-mediated coupling (e.g., EDC/HOBt) between azetidine precursors and 2-chlorophenyl isocyanate .
- Step 3: Combine the two fragments via nucleophilic substitution or copper-catalyzed cross-coupling.
Optimization involves adjusting solvents (e.g., DMF or THF), temperature (60–100°C), and catalysts (e.g., Pd for coupling reactions). Purity is monitored via TLC and confirmed by NMR .
Q. How is structural characterization performed for this compound?
- Nuclear Magnetic Resonance (NMR): H and C NMR identify proton environments and confirm substitution patterns (e.g., trifluoromethyl splitting patterns at δ ~110–120 ppm in F NMR) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, ensuring synthetic accuracy .
- X-ray Crystallography: Single-crystal analysis resolves 3D conformation and hydrogen-bonding networks. SHELX software is widely used for refinement .
Advanced Research Questions
Q. How can computational methods predict biological interactions of this compound?
- Density Functional Theory (DFT): B3LYP/6-311G(d,p) calculations optimize geometry, calculate electrostatic potential (MEP), and predict reactivity (e.g., Fukui indices for nucleophilic/electrophilic sites) .
- Molecular Docking: Tools like AutoDock assess binding affinity to targets (e.g., viral proteases or kinases). Parameters include binding energy (ΔG) and hydrogen-bond interactions .
- Pharmacokinetics Prediction: SwissADME or similar platforms evaluate logP, solubility, and bioavailability based on structural descriptors .
Q. What strategies resolve contradictions in crystallographic data during structural refinement?
- Data Quality: Use high-resolution (<1.0 Å) datasets to minimize noise. SHELXL refinement includes anisotropic displacement parameters and twin-law corrections for twinned crystals .
- Validation Tools: R-factor analysis, Ramachandran plots, and PLATON’s ADDSYM detect symmetry mismatches or disorder .
- Dynamic Effects: Account for thermal motion using TLS (translation-libration-screw) models in SHELX .
Q. How are structure-activity relationships (SAR) explored for this compound?
- Analog Synthesis: Vary substituents (e.g., replace trifluoromethyl with cyano or chloro) and assess bioactivity changes .
- Biological Assays: Test inhibitory potency in enzyme assays (e.g., IC determination) or cell-based models (e.g., antiproliferative activity in cancer lines) .
- Correlation Analysis: Use QSAR models to link electronic (Hammett σ) or steric (Taft Es) parameters with activity trends .
Q. What experimental designs optimize reaction yields during scale-up?
- DoE (Design of Experiments): Apply factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, POCl-mediated cyclization at 90°C in refluxing toluene improves benzothiazole formation .
- Continuous Flow Systems: Enhance mixing and heat transfer for exothermic steps (e.g., azetidine ring closure) .
- In-line Analytics: Use FTIR or HPLC to monitor intermediates and terminate reactions at optimal conversion .
Methodological Challenges and Solutions
Q. How to address solubility issues in biological assays?
- Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin-based formulations to maintain compound stability .
- Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility .
Q. What techniques validate target engagement in cellular systems?
- Cellular Thermal Shift Assay (CETSA): Measure protein thermal stability changes upon compound binding .
- Click Chemistry: Incorporate alkyne tags for pull-down assays and proteomic identification of binding partners .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
